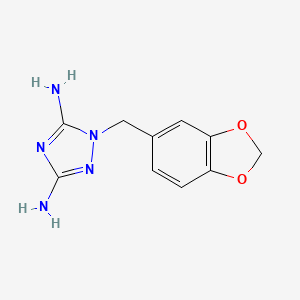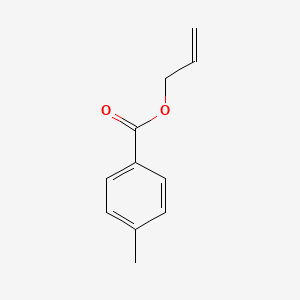
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline: is an organic compound with a complex structure that includes a dioxolane ring and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-methyl-1,3-dioxolane-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules .
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .
Mécanisme D'action
The mechanism of action of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolane ring and aniline moiety play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- n,n-Dimethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- n,n-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(1,3-Dioxolan-2-yl)aniline
Uniqueness: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diethyl groups and the dioxolane ring differentiates it from other similar compounds, making it suitable for specialized applications .
Propriétés
Numéro CAS |
7144-76-5 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N,N-diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13-8-6-12(7-9-13)14-16-10-11(3)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
Clé InChI |
LPYDWCRHMGHNFL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2OCC(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)




![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)




